

An In-depth Technical Guide to N-Furfurylformamide

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Compound of Interest

Compound Name: N-Furfurylformamide

CAS No.: 72693-10-8

Cat. No.: B036482

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Abstract

N-Furfurylformamide is a furan derivative with significant potential in various scientific domains, particularly as a structural analog and biochemical probe. This guide provides a comprehensive technical overview of **N-Furfurylformamide**, detailing its core physicochemical properties, robust synthesis protocols, and analytical characterization methodologies. A key focus is placed on its application as a pseudo-substrate for formylmethanofuran-converting enzymes, offering insights for researchers in enzymology, methanogenesis, and drug discovery. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling a deeper understanding and proficient application of this versatile molecule.

Introduction to N-Furfurylformamide

N-Furfurylformamide, systematically named N-(furan-2-ylmethyl)formamide, is an organic compound featuring a furan ring linked to a formamide group via a methylene bridge. Its structure is noteworthy as it incorporates the essential furfurylamine moiety, which is a key recognition element for certain biological systems. While not as widely known as other furan derivatives, its utility in biochemical research is significant, primarily due to its ability to act as a structural mimic of more complex endogenous molecules.

A pivotal area of research for **N-Furfurylformamide** is its role as a pseudo-substrate for enzymes involved in the methanogenesis pathway, such as formylmethanofuran

dehydrogenase and formylmethanofuran:tetrahydromethanopterin formyltransferase.[1] These enzymes are crucial in the metabolism of methanogenic archaea.[1] Understanding how a simplified analog like **N-Furfurylformamide** interacts with these enzymes provides invaluable insights into substrate specificity and the minimal structural requirements for enzyme binding. [1] This knowledge is not only fundamental to microbiology and biochemistry but also presents opportunities for designing specific enzyme inhibitors, which is a cornerstone of drug development.

Core Physicochemical Properties

The accurate characterization of **N-Furfurylformamide** begins with its fundamental physicochemical properties. These data are critical for experimental design, from selecting appropriate solvents to establishing reaction conditions and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO ₂	[2]
Molecular Weight	125.13 g/mol	[2]
CAS Number	72693-10-8	[2]
Appearance	Not specified; likely a liquid or low-melting solid	-
Density	1.125 g/cm ³	[3]
Boiling Point	309.4°C at 760 mmHg	[3]
Flash Point	140.9°C	[3]
IUPAC Name	N-(furan-2-ylmethyl)formamide	-
Synonyms	N-(2-furanylmethyl)- formamide, 2- Furylmethylformamide	-

Synthesis and Manufacturing

The synthesis of **N-Furfurylformamide** can be achieved through several routes. A highly efficient and common laboratory-scale method is the N-formylation of furfurylamine using ethyl formate. This method is favored for its mild conditions and high yield.

Causality in Experimental Design: Enzymatic N-Formylation

The choice of an enzymatic approach, such as using a lipase like Novozym 435, for the formylation reaction is a deliberate strategy rooted in the principles of green chemistry.[3]

- **High Selectivity:** Enzymes offer exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of by-products and simplifying purification.
- **Mild Reaction Conditions:** The reaction proceeds at or near room temperature (e.g., 20°C), which prevents the thermal degradation of the furan ring, a common issue under harsher chemical conditions.[3]
- **Reduced Waste:** Catalytic amounts of the enzyme are required, and the solvent (e.g., tetrahydrofuran) can often be recycled. Ethyl formate is an effective acyl donor, and the only by-product is ethanol, which is benign and easily removed.

Experimental Protocol: Enzymatic Synthesis of N-Furfurylformamide

This protocol describes a self-validating system for the synthesis of **N-Furfurylformamide**, where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

- Furan-2-ylmethanamine (Furfurylamine)
- Ethyl formate
- Novozym 435 (Immobilized *Candida antarctica* lipase B)
- Tetrahydrofuran (THF), anhydrous

- Magnetic stirrer and stir bar
- Round-bottom flask with a septum

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve furan-2-ylmethanamine (1.0 equivalent) in anhydrous THF.
- **Addition of Formylating Agent:** Add ethyl formate (1.5 equivalents) to the solution. The use of a slight excess of the formylating agent ensures the reaction goes to completion.
- **Initiation of Catalysis:** Add Novozym 435 (typically 10-20% by weight of the limiting reactant). The immobilized nature of the enzyme prevents it from dissolving, allowing for easy removal post-reaction.
- **Reaction Conditions:** Seal the flask and stir the mixture at 20°C.[3]
- **Monitoring:** Monitor the reaction progress by TLC, observing the consumption of the starting amine.
- **Work-up and Purification:**
 - Once the reaction is complete, remove the enzyme catalyst by simple filtration. The catalyst can be washed with fresh THF, dried, and potentially reused.
 - Remove the solvent and excess ethyl formate from the filtrate under reduced pressure using a rotary evaporator.
 - The resulting crude product, **N-Furfurylformamide**, can be purified further by vacuum distillation or column chromatography if necessary, though this method often yields a product of high purity.

Analytical Characterization

To confirm the identity and purity of synthesized **N-Furfurylformamide**, a robust analytical methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful

technique for this purpose, providing both retention time for identification and a mass spectrum for structural confirmation.

Protocol: GC-MS Analysis of N-Furfurylformamide

This protocol is based on general methods for the analysis of amide compounds and provides a framework for quality control.[4][5]

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).[5]
- Chromatographic Column: A mid-polarity column such as an Rxi-624sil MS or equivalent is suitable.[4]

Sample Preparation:

- Accurately prepare a dilute solution of the **N-Furfurylformamide** sample in a high-purity solvent like methanol or ethyl acetate.
- Filter the solution through a 0.22 or 0.45 μm syringe filter to remove any particulates before injection.[4][5]

GC-MS Conditions:

- Injector Temperature: 250°C[4]
- Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[4]
- Oven Temperature Program:
 - Initial temperature: 50-60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 2-3 minutes.[4]

- Mass Spectrometer Parameters:
 - Ion Source: Electron Impact (EI) at 70 eV.[4]
 - Ion Source Temperature: 230°C.[4]
 - MS Transfer Line Temperature: 280°C.[4]
 - Scan Mode: Full Scan (e.g., m/z 40-300) for qualitative identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[4][6]

Expected Results: The analysis should yield a distinct peak at a specific retention time corresponding to **N-Furfurylformamide**. The mass spectrum should show a molecular ion peak (M+) at m/z = 125, along with characteristic fragment ions.

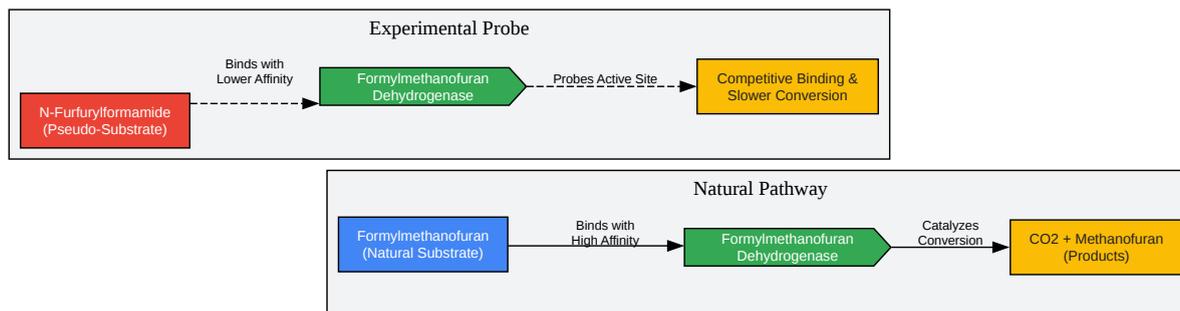
Application in Mechanistic Enzymology

A primary application for **N-Furfurylformamide** in research is its use as a tool to probe enzyme active sites. Its structural similarity to the terminal furan moiety of the coenzyme methanofuran allows it to act as a pseudo-substrate.

Role as a Pseudo-Substrate

In methanogenic archaea, the enzyme formylmethanofuran dehydrogenase catalyzes the reversible oxidation of formylmethanofuran to CO₂ and methanofuran.[1][7] This is a critical step in the carbon fixation pathway of these organisms.[1] Research has shown that **N-Furfurylformamide** can also be converted by this enzyme, albeit with a higher apparent Michaelis constant (K_m) and a lower maximum velocity (V_{max}) compared to the natural substrate.[1]

This finding is significant because it demonstrates that the complex side chain of methanofuran is not strictly necessary for binding to the enzyme's active site. Instead, the furfurylamine portion of the molecule is the minimum structure required for recognition and binding.[1] This insight is invaluable for the rational design of enzyme inhibitors or other molecular probes targeting this pathway.



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Caption: **N-Furfurylformamide** as a pseudo-substrate for Formylmethanofuran Dehydrogenase.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **N-Furfurylformamide** is associated with several hazards. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Corrosion/Irritation: Causes skin irritation.
- Eye Damage: Causes serious eye damage.
- Respiratory Irritation: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

N-Furfurylformamide is a molecule of significant utility for the research community. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its role as a structural analog for probing complex biological systems make it a valuable tool. This guide has provided the foundational knowledge required for its synthesis, characterization, and application, particularly in the field of enzymology. By understanding the causality behind experimental choices and employing robust analytical methods, researchers can confidently integrate **N-Furfurylformamide** into their studies to unlock new insights into biochemical pathways and advance the frontiers of drug discovery.

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